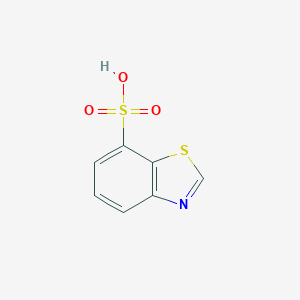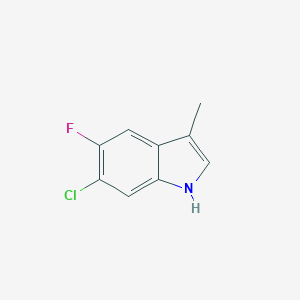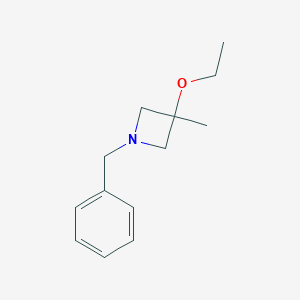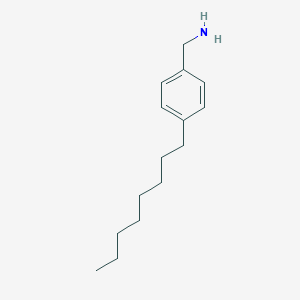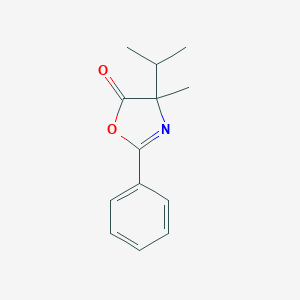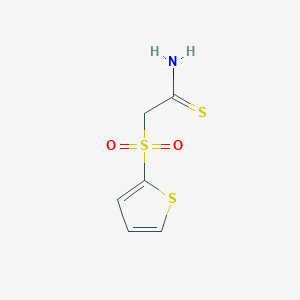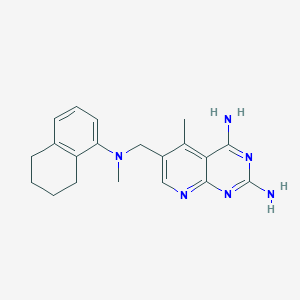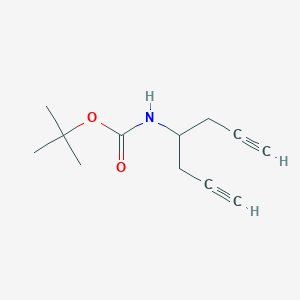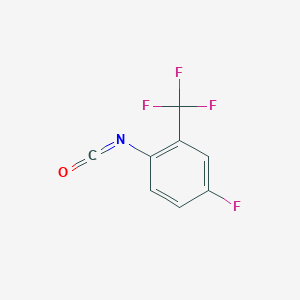
4-Fluoro-2-(trifluoromethyl)phenyl isocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related fluorinated compounds often involves the use of perfluorocyclobutane aromatic polyethers and fluorinated aromatic isocyanates. For instance, fluorinated aromatic isocyanates have been utilized as intermediates for producing herbicides and insecticides, demonstrating the versatility of fluorinated compounds in synthesis processes (Kuehle & Klauke, 1977).
Molecular Structure Analysis
The molecular structure of related fluorinated compounds often features significant stability and unique electronic properties due to the presence of fluorine atoms. For example, the synthesis and characterization of novel polyimides derived from fluorinated aromatic diamines highlight the impact of fluorine substitution on molecular stability and properties (Yin et al., 2005).
Chemical Reactions and Properties
Fluorinated isocyanates, including 4-Fluoro-2-(trifluoromethyl)phenyl isocyanate, participate in various chemical reactions, leading to a wide range of fluorinated compounds. These reactions include the addition of isocyanates to fluoroalkylated α,β-unsaturated imines, yielding fluorinated triazinane-2,4-diones and dihydropyrimidin-2(1H)-ones (Fernández de Trocóniz et al., 2014).
Physical Properties Analysis
The physical properties of fluorinated compounds, such as thermal stability and solubility, are influenced by the presence of fluorine atoms. Films containing reactive mixtures of perfluoroalkylethyl methacrylate copolymers and fluorinated isocyanates exhibit excellent surface energy reduction, highlighting the influence of fluorine on the physical properties of materials (Thomas et al., 1998).
Chemical Properties Analysis
The chemical properties of 4-Fluoro-2-(trifluoromethyl)phenyl isocyanate and related fluorinated compounds, such as reactivity and stability, are key factors in their application in various chemical syntheses. The unique reactivity of fluorinated compounds allows for the development of novel materials and intermediates with specific functionalities (Banks et al., 1969).
科学的研究の応用
-
Synthesis of Nitrogen-Containing Compounds
-
Preparation of Fluorinated Organic Chemicals
- Field : Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridines, which can be synthesized using this compound, are a key structural motif in active agrochemical and pharmaceutical ingredients .
- Results : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names. Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .
-
Synthesis of Photoinduced Electron Transfer (PET) Sensors
- Field : Chemical Sensor Development
- Application : This compound has been used in the synthesis of fluorescent photoinduced electron transfer (PET) chemosensors .
- Results : The results of these syntheses are PET sensors, but the specific outcomes or quantitative data were not detailed in the sources I found .
-
Synthesis of Fluorescent Chemosensors
- Field : Chemical Sensor Development
- Application : This compound has been used in the synthesis of fluorescent photoinduced electron transfer (PET) chemosensors .
- Results : The results of these syntheses are PET sensors, but the specific outcomes or quantitative data were not detailed in the sources I found .
-
Preparation of Trifluoromethyl Group-Containing Drugs
特性
IUPAC Name |
4-fluoro-1-isocyanato-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F4NO/c9-5-1-2-7(13-4-14)6(3-5)8(10,11)12/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNANIHSTOUUFNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)N=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F4NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369880 |
Source


|
| Record name | 4-Fluoro-2-(trifluoromethyl)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-(trifluoromethyl)phenyl isocyanate | |
CAS RN |
190774-54-0 |
Source


|
| Record name | 4-Fluoro-2-(trifluoromethyl)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoro-1-isocyanato-2-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4,6-Trimethyl-3H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B62385.png)
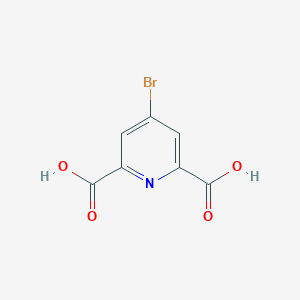
![N-[2-(Dansylamino)ethyl]maleimide](/img/structure/B62389.png)
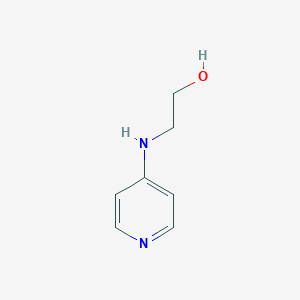
![Bicyclo[4.1.0]heptane-1-carbonyl chloride](/img/structure/B62398.png)
